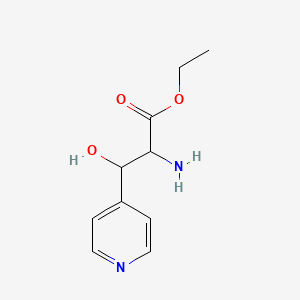

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate

Description

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

ethyl 2-amino-3-hydroxy-3-pyridin-4-ylpropanoate |

InChI |

InChI=1S/C10H14N2O3/c1-2-15-10(14)8(11)9(13)7-3-5-12-6-4-7/h3-6,8-9,13H,2,11H2,1H3 |

InChI Key |

LOGZXTQLUHYFBJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C(C(C1=CC=NC=C1)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate typically involves the reaction of ethyl 2-chloro-3-oxopropanoate with 2-amino-3-hydroxypyridine under basic conditions. The reaction proceeds through nucleophilic substitution, where the hydroxyl and amino groups act as nucleophiles .

Industrial Production Methods

the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to a carbonyl group.

Reduction: The amino group can be reduced to an amine.

Substitution: The hydroxyl and amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.

Substitution: Nucleophilic substitution reactions often require a base such as sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products

Oxidation: Formation of carbonyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate is a chemical compound with a propanoate structure that includes an amino group, a hydroxyl group, and a pyridine ring, making it a derivative of propanoic acid. The pyridine ring, which features a nitrogen atom in a six-membered aromatic structure, contributes to the compound's chemical properties and potential biological activities. Research indicates that this compound exhibits significant biological activity and potential therapeutic applications, especially in modulating biochemical pathways through interactions with specific enzymes and receptors.

Scientific Research Applications

-

Pharmaceutical Research:

- Thrombin Inhibitor: Ethyl 2-amino-3-hydroxy-3-(pyridin-2-yl)propanoate is investigated for its potential as a thrombin inhibitor, suggesting its relevance in anticoagulant therapies.

- Analgesic Properties: Derivatives of 3-aryl-3-hydroxy-2-aminopropionic acid amides and 3-heteroaryl-3-hydroxy-2-amino-propionic acid amides, related to this compound, have shown analgesic and immunostimulant activity . Specifically, (−)-(2R,3S)-2-amino-3-hydroxy-3-pyridin-4-yl-1-pyrrolidin-1-yl-propan-1-one (L)-(+)tartrate salt, which is structurally related, is used as an analgesic in treating pain and cognitive disorders .

- c-KIT Kinase Inhibition: While the search results focus more on 4-(imidazo[1,2-a]pyridin-3-yl)-pyrimidine derivatives, these compounds inhibit c-KIT kinase, which is relevant in treating cancers such as gastrointestinal stromal tumors (GIST) . C-KIT mutations play a role in cancers like GIST, systemic mastocytosis, certain kinds of AML, and melanoma .

-

Cosmetic Applications:

- Cosmetic product safety and efficacy: Cosmetic products are subject to thorough investigation for safety and effectiveness, in accordance with regulations such as the European Union Directive (1223/2009) .

- Polymers in Cosmetics: Polymers, including synthetic, semi-synthetic, and natural polymers, are used in cosmetics as film formers, fixatives, rheology modifiers, emulsifiers, and more . These polymers can be incorporated into nanoparticles for delivering fragrances and active nutrients to the skin .

-

Agonists of GPR88:

- GPR88 Agonists: A study on glycinamides and oxadiazoles as GPR88 agonists showed that certain 5-amino-1,3,4-oxadiazole derivatives displayed improved potency and lower lipophilicity compared to 2-AMPP . These compounds were tested for their activity in GPR88 overexpressing cell-based cAMP assays and [35S]GTPγS binding assays .

Mechanism of Action

The mechanism of action of Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate involves its interaction with specific molecular targets. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological pathways, leading to its observed effects .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Variations

Ethyl 3-oxo-3-(pyridin-4-yl)propanoate (CAS: 26377-17-3)

- Molecular Formula: C₁₀H₁₁NO₃; Molecular Weight: 193.20 g/mol .

- Key Differences: Replaces the amino and hydroxyl groups with a ketone (-CO-) at position 3.

- Physical Properties : Higher density (1.2 g/cm³) and boiling point (292°C) compared to the target compound, likely due to the polar ketone group .

- Reactivity: The ketone group enables nucleophilic additions (e.g., Grignard reactions), whereas the amino/hydroxyl groups in the target compound facilitate hydrogen bonding and acid-base interactions .

Ethyl 2-{[(tert-butoxy)carbonyl]amino}-3-hydroxy-3-(pyridin-4-yl)propanoate (CAS: 2059937-32-3)

- Molecular Formula : C₁₅H₂₂N₂O₅; Molecular Weight : 310.35 g/mol .

- Key Differences: Incorporates a Boc (tert-butoxycarbonyl) protecting group on the amino moiety.

- Applications: Enhanced stability for synthetic applications; the Boc group prevents unwanted reactions at the amino site during multi-step syntheses .

Aromatic Ring Modifications

Ethyl 2-amino-3-hydroxy-3-(4-methoxyphenyl)propanoate hydrochloride (CAS: 2361636-60-2)

- Molecular Formula: C₁₂H₁₈ClNO₄; Molecular Weight: 275.73 g/mol .

- Key Differences : Substitutes pyridin-4-yl with a 4-methoxyphenyl group.

- Electronic Effects: The methoxy (-OCH₃) group is electron-donating, increasing the electron density of the aromatic ring compared to the electron-deficient pyridin-4-yl group.

(2S,3R)-Ethyl 2-amino-3-hydroxy-3-(4-(methylsulfonyl)phenyl)propanoate

- Molecular Formula: C₁₂H₁₇NO₅S; Molecular Weight: 287.33 g/mol .

- Key Differences : Features a methylsulfonyl (-SO₂CH₃) group on the phenyl ring.

Analytical Data

- 1H-NMR : For the target compound, expected signals include pyridin-4-yl protons (δ 7.0–7.2 ppm), ethyl ester protons (δ 1.1–1.4 ppm), and broad peaks for -NH₂/-OH groups .

- Thermal Stability : Derivatives with protecting groups (e.g., Boc) exhibit higher thermal stability, while hydrochloride salts (e.g., CAS: 2361636-60-2) may decompose at lower temperatures .

Biological Activity

Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, a compound characterized by its unique combination of functional groups, has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a derivative of propanoic acid featuring an amino group, a hydroxyl group, and a pyridine ring. The molecular formula is CHNO, with a molecular weight of approximately 226.25 g/mol. The presence of the pyridine ring enhances the compound's reactivity and biological activity, making it a candidate for various pharmacological applications .

Research indicates that this compound exhibits significant biological activity through its interactions with specific enzymes and receptors. These interactions may modulate various biochemical pathways, leading to potential therapeutic effects. Notably, the compound has been studied for its role as a thrombin inhibitor, suggesting its relevance in anticoagulant therapies .

Interaction Studies

Interaction studies focus on the binding affinity of this compound to molecular targets such as enzymes and receptors. Techniques like molecular docking and spectroscopic analysis are employed to elucidate the compound's mechanism of action. These studies reveal that the compound can influence enzymatic activity or receptor signaling pathways, which could have implications for drug design and development .

Antioxidant Activity

The antioxidant properties of this compound have been evaluated through various assays. Preliminary studies suggest that this compound may scavenge free radicals and inhibit lipid peroxidation, contributing to its potential protective effects against oxidative stress .

Anticancer Activity

Recent investigations into the anticancer potential of this compound have shown promising results. In vitro studies indicate that the compound exhibits antiproliferative effects against various cancer cell lines, including HepG2 (liver cancer), HCT116 (colon cancer), and MCF-7 (breast cancer). The IC values for these cell lines range from 5.1 to 22.08 µM, highlighting its potential as an anticancer agent .

Case Studies

Case Study 1: Thrombin Inhibition

A study investigated the thrombin inhibitory activity of this compound. The results demonstrated that the compound effectively inhibited thrombin activity in vitro, indicating its potential application in anticoagulant therapies .

Case Study 2: Anticancer Efficacy

In another study focused on anticancer efficacy, this compound was tested against multiple cancer cell lines. The findings revealed significant growth inhibition in HepG2 cells with an IC value of 6.19 ± 0.50 µM, outperforming standard chemotherapeutic agents such as doxorubicin .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Ethyl 2-amino-3-hydroxy-3-(pyridin-4-yl)propanoate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic addition or condensation reactions. For example, ethyl isonicotinate derivatives (e.g., ethyl 3-oxo-3-(pyridin-4-yl)propanoate) are common precursors, reacting with hydroxylamine or ammonia under reflux in ethanol to introduce the amino and hydroxy groups. Yield optimization requires precise stoichiometry and temperature control (e.g., 42–86% yields under varying conditions) . Catalytic systems, such as iridium-based photocatalysts paired with Hantzsch esters, have been explored for asymmetric induction, though yields may drop to 34% due to competing pathways .

Q. What analytical techniques are essential for characterizing this compound?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy, particularly H and C NMR, is critical for confirming the pyridinyl and propanoate moieties. High-resolution mass spectrometry (HRMS) validates molecular weight. For hydroxyl and amino group verification, HSQC NMR can resolve hydrogen-carbon correlations, while GC-FID/MS monitors reaction intermediates (e.g., detecting reductive stabilization products in similar systems) .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- Methodological Answer : Use chemical-resistant gloves (e.g., nitrile) and full-body protective clothing to minimize dermal exposure. For respiratory protection, NIOSH-approved P95 respirators are advised for low-concentration aerosols. Avoid aqueous discharge due to unknown ecotoxicity. Stability tests under varying pH and temperature conditions are critical to preempt hazardous decomposition .

Advanced Research Questions

Q. How can reaction yields be optimized for enantioselective synthesis of this compound?

- Methodological Answer : Asymmetric catalysis using chiral auxiliaries (e.g., tert-butoxycarbonyl-protected amines) or transition-metal catalysts (e.g., [Ir(ppy)(dtbbpy)]PF) improves enantiomeric excess. For example, photoredox conditions with Hantzsch esters enhance reductive amination efficiency. Reaction monitoring via chiral HPLC or circular dichroism (CD) spectroscopy ensures stereochemical fidelity .

Q. How can stereochemical ambiguities in the hydroxy and amino groups be resolved experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) with SHELXL software refines anisotropic displacement parameters to assign absolute configuration. For dynamic systems, variable-temperature NMR or NOESY experiments probe intramolecular hydrogen bonding, which stabilizes specific stereoisomers .

Q. How should researchers address contradictions between spectroscopic data and computational predictions?

- Methodological Answer : Cross-validate computational models (e.g., DFT-optimized geometries) with experimental data. For example, discrepancies in NMR chemical shifts may arise from solvent effects or proton exchange. Redundant spectroscopy (e.g., IR for functional groups, XPS for electronic states) and Hirshfeld surface analysis resolve such conflicts .

Q. What role do computational tools like SHELX and WinGX play in structural refinement?

- Methodological Answer : SHELX integrates charge-flipping algorithms for structure solution from X-ray data, while WinGX provides a GUI for SHELX workflows, enabling real-time refinement of bond lengths and angles. For twinned crystals, SHELXL’s BASF parameter optimizes twin-law scaling, critical for high-resolution datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.